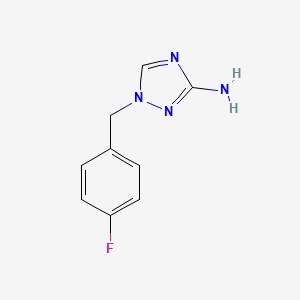

1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine” likely belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring . It also contains a fluorobenzyl group, which is a benzyl group with a fluorine atom attached to the aromatic ring .

Molecular Structure Analysis

The molecular structure of this compound would likely include a triazole ring attached to a fluorobenzyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo reactions at the nitrogen atoms of the triazole ring . The fluorobenzyl group may also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorobenzyl group could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications

Medicine: Potential Therapeutic Applications

The compound has been explored for its potential therapeutic applications due to its structural similarity to known bioactive molecules. It may act on various biological targets, such as receptors or enzymes, leading to potential uses in treating diseases. For instance, analogs of this compound have been studied for their role as synthetic cannabinoids, which could have implications in pain management and neurological disorders .

Agriculture: Pesticide Development

In agriculture, derivatives of 1,2,4-triazoles, which include “1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine,” have been investigated for their antibacterial properties. They could serve as a basis for developing new pesticides that help combat plant diseases and improve crop yields .

Material Science: Advanced Material Synthesis

This compound’s derivatives are being researched in material science for creating advanced materials. For example, its fluorinated benzyl group could be utilized in the synthesis of polymers or coatings with specific properties like increased resistance to degradation or improved mechanical strength .

Environmental Science: Pollution Remediation

Research in environmental science has included the use of triazole derivatives in pollution remediation processes. These compounds can be part of the degradation pathways of more complex molecules, potentially leading to less harmful byproducts in the environment .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, “1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine” and its related compounds can be used as standards or reagents in various chemical analyses. Their well-defined structure and properties make them suitable for use in calibrating instruments or as part of the synthesis of more complex analytical reagents .

Biochemistry: Molecular Probes

The compound’s ability to bind to biological molecules makes it a candidate for use as a molecular probe in biochemistry. It could be tagged with radioactive or fluorescent labels and used to study biological pathways, receptor-ligand interactions, or the mechanisms of action of various biochemical processes .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEAJHSDNRJTAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427102 |

Source

|

| Record name | 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832739-95-4 |

Source

|

| Record name | 1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.